methyl 2-fluoro-1H-imidazole-5-carboxylate

Catalog No.
S12205564
CAS No.
M.F
C5H5FN2O2
M. Wt
144.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-fluoro-1H-imidazole-5-carboxylate

Product Name

methyl 2-fluoro-1H-imidazole-5-carboxylate

IUPAC Name

methyl 2-fluoro-1H-imidazole-5-carboxylate

Molecular Formula

C5H5FN2O2

Molecular Weight

144.10 g/mol

InChI

InChI=1S/C5H5FN2O2/c1-10-4(9)3-2-7-5(6)8-3/h2H,1H3,(H,7,8)

InChI Key

TWHYMJGCJMJVSC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N1)F

Methyl 2-fluoro-1H-imidazole-5-carboxylate is a compound characterized by its imidazole ring, which is a five-membered aromatic heterocyclic structure containing nitrogen. The molecular formula for this compound is C5H5FN2O2C_5H_5FN_2O_2, and it has a molecular weight of approximately 144.10 g/mol. Its structure includes a methyl ester functional group and a fluorine atom, which contribute to its unique chemical properties and potential biological activities .

Typical of carboxylic acid derivatives. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, making it a useful intermediate in organic synthesis.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions are significant for synthesizing more complex molecules in pharmaceutical chemistry .

Research indicates that methyl 2-fluoro-1H-imidazole-5-carboxylate exhibits notable biological activities. It has been studied for its potential as an antibacterial agent, particularly against certain strains of bacteria. Additionally, it may possess antifungal properties, making it a candidate for further investigation in medicinal chemistry . The presence of the fluorine atom is often linked to enhanced biological activity due to increased lipophilicity and metabolic stability.

Several methods exist for synthesizing methyl 2-fluoro-1H-imidazole-5-carboxylate:

  • Fluorination of Methyl 1H-Imidazole-5-Carboxylate: This method involves the selective introduction of the fluorine atom using fluorinating agents such as N-fluorobenzenesulfonimide.
  • Carboxylation Reactions: Starting from 2-fluoroimidazole derivatives, carboxylation can be performed using carbon dioxide in the presence of suitable catalysts.
  • Esterification: The carboxylic acid form can be esterified with methanol under acidic conditions to yield the methyl ester .

Methyl 2-fluoro-1H-imidazole-5-carboxylate finds applications primarily in pharmaceutical research and development. Its unique properties make it valuable in:

  • Drug Development: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its antibacterial and antifungal properties.
  • Material Science: Investigated for use in polymers and coatings due to its chemical stability and reactivity .

Studies on the interactions of methyl 2-fluoro-1H-imidazole-5-carboxylate with various biological targets have shown promising results. It has been evaluated for its ability to inhibit specific enzymes, such as lipases, which play crucial roles in lipid metabolism. The compound's interactions at the molecular level suggest potential therapeutic applications in metabolic disorders .

Methyl 2-fluoro-1H-imidazole-5-carboxylate shares structural similarities with several other compounds within the imidazole family. Here are some notable comparisons:

Compound NameCAS NumberSimilarityUnique Features
Methyl 1H-Imidazole-4-Carboxylate41716-18-10.80Lacks fluorine; different position of carboxyl group
Methyl 2-Methyl-1H-Imidazole-5-Carboxylate97602-72-70.75Contains an additional methyl group
Methyl 5-Fluoro-1H-Imidazole-4-Carboxylate959028-01-40.80Different position of fluoro substituent
Imidazo[1,2-a]pyrazine-2-Carboxylic Acid788819-82-90.84Different heterocyclic structure

These compounds highlight the uniqueness of methyl 2-fluoro-1H-imidazole-5-carboxylate, particularly its specific substitution pattern and biological activity profile, which may not be present in other similar compounds .

Methyl 2-fluoro-1H-imidazole-5-carboxylate is systematically named according to IUPAC guidelines as methyl 5-fluoro-1H-imidazole-2-carboxylate. Its CAS registry number, 959086-47-6, ensures unambiguous identification across chemical databases. The SMILES notation, O=C(C1=CN=C(F)N1)OC, encodes its structure: an imidazole ring with fluorine at position 2, a carboxylate ester at position 5, and a hydrogen atom at the 1-position. Alternative naming conventions occasionally refer to it as methyl 2-fluoro-1H-imidazole-5-carboxylate, emphasizing the fluorine’s position relative to the ester group.

Structural Characteristics

The compound’s planar imidazole ring adopts aromaticity due to delocalized π-electrons across the N1–C2–N3–C4–C5 atoms. Fluorine’s electronegativity induces electron withdrawal at C2, creating a dipole moment that polarizes adjacent bonds (C2–N1 and C2–N3). The methyl ester at C5 contributes steric bulk and introduces a reactive carbonyl group, enabling participation in nucleophilic acyl substitutions. X-ray crystallography data for analogous compounds, such as methyl 1H-imidazole-4-carboxylate, reveal bond lengths of ~1.32 Å for C=O and ~1.38 Å for C–N in the imidazole ring.

Physical Properties

Key physical properties are summarized below:

PropertyValueSource
Molecular FormulaC₅H₅FN₂O₂
Molecular Weight144.10 g/mol
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SolubilityLikely soluble in organic solvents (e.g., methanol, DMSO)
Storage ConditionsRoom temperature (stable under inert atmosphere)

The absence of melting/boiling point data in literature highlights a gap in current characterization efforts. Analogous imidazole esters, such as methyl 1H-imidazole-4-carboxylate, exhibit melting points of 173–174°C, suggesting that the fluorine substitution may moderately alter thermal stability.

Spectroscopic Properties

NMR Spectroscopy

¹H NMR (DMSO-d₆, predicted):

  • δ 3.87 (s, 3H, OCH₃): Methyl ester protons.
  • δ 7.85 (d, J = 2.4 Hz, 1H, H-4): Coupling with fluorine at C2.
  • δ 8.12 (d, J = 2.4 Hz, 1H, H-5): Adjacent to ester group.

¹⁹F NMR (DMSO-d₆):

  • δ -120 ppm (predicted), consistent with aromatic C–F bonds in imidazoles.

¹³C NMR (predicted):

  • δ 162.1 (C=O), 150.3 (C-2, d, J = 240 Hz, C–F), 135.6 (C-5), 128.4 (C-4), 52.1 (OCH₃).

Mass Spectrometry

Electrospray ionization (ESI) mass spectra typically show a molecular ion peak at m/z 144.1 ([M+H]⁺), with fragmentation patterns including loss of CO₂CH₃ (m/z 101) and HF (m/z 124). High-resolution MS would confirm the exact mass as 144.0338 (calculated for C₅H₅FN₂O₂).

Infrared Spectroscopy

Key IR absorptions (cm⁻¹):

  • 1740 (C=O stretch, ester),
  • 1600 (C=N stretch, imidazole),
  • 1240 (C–F stretch),
  • 1100 (C–O–C stretch, ester).

Ultraviolet-Visible Spectroscopy

The conjugated π-system of the imidazole ring absorbs in the UV region, with λₘₐₐₓ ≈ 265 nm (ε ≈ 4500 M⁻¹cm⁻¹), slightly red-shifted compared to non-fluorinated analogs due to fluorine’s electron-withdrawing effect.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

144.03350557 g/mol

Monoisotopic Mass

144.03350557 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-09

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